Cas no 1787929-07-0 (3-bromo-2,5-difluoroaniline hydrochloride)

3-bromo-2,5-difluoroaniline hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2,5-difluoroaniline Hydrochloride
- 3-bromo-2,5-difluoroaniline hydrochloride
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3-bromo-2,5-difluoroaniline hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B801035-10mg |
3-Bromo-2,5-difluoroaniline Hydrochloride |
1787929-07-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B801035-50mg |
3-Bromo-2,5-difluoroaniline Hydrochloride |
1787929-07-0 | 50mg |
$ 135.00 | 2022-06-06 | ||
Enamine | EN300-187634-0.5g |
3-bromo-2,5-difluoroaniline hydrochloride |
1787929-07-0 | 95% | 0.5g |
$257.0 | 2023-09-18 | |
Aaron | AR01BGBW-250mg |
3-Bromo-2,5-difluoroaniline hydrochloride |
1787929-07-0 | 95% | 250mg |
$112.00 | 2025-02-09 | |
Aaron | AR01BGBW-500mg |
3-Bromo-2,5-difluoroaniline hydrochloride |
1787929-07-0 | 95% | 500mg |
$163.00 | 2025-02-09 | |
Enamine | EN300-187634-1.0g |
3-bromo-2,5-difluoroaniline hydrochloride |
1787929-07-0 | 95% | 1g |
$351.0 | 2023-06-08 | |
Enamine | EN300-187634-2.5g |
3-bromo-2,5-difluoroaniline hydrochloride |
1787929-07-0 | 95% | 2.5g |
$693.0 | 2023-09-18 | |
Enamine | EN300-187634-5g |
3-bromo-2,5-difluoroaniline hydrochloride |
1787929-07-0 | 95% | 5g |
$1369.0 | 2023-09-18 | |
A2B Chem LLC | AW12896-5g |
3-bromo-2,5-difluoroaniline hydrochloride |
1787929-07-0 | 95% | 5g |
$1477.00 | 2024-04-20 | |
Enamine | EN300-187634-10g |
3-bromo-2,5-difluoroaniline hydrochloride |
1787929-07-0 | 95% | 10g |
$2671.0 | 2023-09-18 |
3-bromo-2,5-difluoroaniline hydrochloride 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-bromo-2,5-difluoroaniline hydrochlorideに関する追加情報
3-Bromo-2,5-Difluoroaniline Hydrochloride: A Comprehensive Overview
3-Bromo-2,5-difluoroaniline hydrochloride (CAS No. 1787929-07-0) is a versatile compound with significant applications in the field of organic chemistry. This compound, also referred to as 3-bromo-2,5-difluoroaniline HCl, is a derivative of aniline with bromine and fluorine substituents at the 3 and 2,5 positions, respectively. The presence of these halogen atoms imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the role of 3-bromo-2,5-difluoroaniline hydrochloride in the development of novel fluorinated aromatic compounds. These compounds are increasingly being explored for their potential in drug discovery due to their ability to modulate biological targets with high specificity. For instance, researchers have utilized this compound as a key intermediate in the synthesis of selective kinase inhibitors, which are critical in the treatment of various cancers.
The synthesis of 3-bromo-2,5-difluoroaniline hydrochloride typically involves multi-step processes that include nucleophilic aromatic substitution and subsequent acid-base neutralization. The bromine and fluorine substituents are strategically introduced to enhance the compound's reactivity and selectivity in subsequent reactions. This makes it an ideal precursor for constructing complex molecular architectures required in modern drug design.
In terms of physical properties, 3-bromo-2,5-difluoroaniline hydrochloride exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility characteristics are crucial for its application in various chemical reactions, particularly those requiring precise control over reaction conditions.
One of the most promising areas of research involving this compound is its use in the development of fluorinated heterocycles. These structures are known for their stability and ability to interact with biological systems in a controlled manner. For example, recent advancements have demonstrated the utility of 3-bromo-2,5-difluoroaniline hydrochloride in the synthesis of pyridine derivatives, which are widely used in medicinal chemistry for their pharmacological properties.
Moreover, the compound has found applications in the field of materials science. Its ability to undergo various coupling reactions makes it a valuable building block for constructing advanced materials such as polyaromatic frameworks and functional polymers. These materials are being investigated for their potential use in electronics, optoelectronics, and energy storage devices.
In conclusion, 3-bromo-2,5-difluoroaniline hydrochloride (CAS No. 1787929-07-0) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties and versatility make it an essential tool in modern organic synthesis. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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